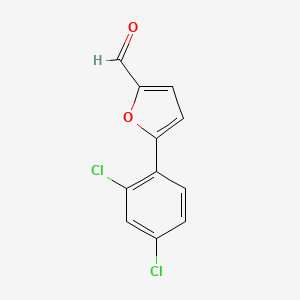

5-(2,4-Dichlorophenyl)-2-furaldehyde

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

5-(2,4-dichlorophenyl)furan-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6Cl2O2/c12-7-1-3-9(10(13)5-7)11-4-2-8(6-14)15-11/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTXWLFKNQYWFPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C2=CC=C(O2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90350162 | |

| Record name | 5-(2,4-dichlorophenyl)-2-furaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90350162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56300-69-7 | |

| Record name | 5-(2,4-dichlorophenyl)-2-furaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90350162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: 5-(2,4-Dichlorophenyl)-2-furaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, synthetic methodologies, and potential biological activities of 5-(2,4-Dichlorophenyl)-2-furaldehyde, a heterocyclic aldehyde with potential applications in medicinal chemistry and materials science.

Core Chemical Properties

This compound is a solid organic compound.[1] Its chemical identity is well-defined by its structural and physicochemical properties. The IUPAC name for this compound is 5-(2,4-dichlorophenyl)furan-2-carbaldehyde.[2]

Quantitative Chemical Data

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₆Cl₂O₂ | [2][3][4] |

| Molecular Weight | 241.07 g/mol | [2][3][4] |

| CAS Number | 56300-69-7 | [2][4] |

| Melting Point | 158-163 °C | [1] |

| Exact Mass | 239.9744848 Da | [2][3] |

| Hydrogen Bond Donor Count | 0 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

| Topological Polar Surface Area | 30.2 Ų | [2][3] |

Structural Identifiers:

-

SMILES: C1=CC(=C(C=C1Cl)Cl)C2=CC=C(O2)C=O[3]

-

InChI: InChI=1S/C11H6Cl2O2/c12-7-1-3-9(10(13)5-7)11-4-2-8(6-14)15-11/h1-6H[2]

-

InChIKey: WTXWLFKNQYWFPK-UHFFFAOYSA-N[2]

Spectral Data: ¹H NMR, ¹³C NMR, and ATR-IR spectral data for this compound are available in public databases such as PubChem.[2]

Experimental Protocols: Synthesis

The synthesis of 5-aryl-2-furaldehydes, including the title compound, is typically achieved through cross-coupling reactions. Two prominent and effective methods are the Meerwein arylation and palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[5]

Method 1: Meerwein Arylation

This method involves the addition of an aryl diazonium salt to an electron-poor alkene, in this case, the furan ring of a furaldehyde precursor.[5] The reaction proceeds via a radical mechanism.[5]

Detailed Protocol:

-

Diazotization: A solution of 2,4-dichloroaniline (1 equivalent) in a suitable aqueous acid (e.g., HCl) is cooled to 0-5 °C. An aqueous solution of sodium nitrite (1 equivalent) is added dropwise while maintaining the low temperature to form the 2,4-dichlorobenzenediazonium chloride salt.

-

Arylation: The freshly prepared diazonium salt solution is added to a stirred solution of 2-furaldehyde (1-1.5 equivalents) in a solvent such as acetone or water. A copper(II) salt catalyst (e.g., CuCl₂) is added portion-wise.

-

Reaction: The reaction mixture is stirred at room temperature or gently warmed (e.g., 30-40 °C) until the evolution of nitrogen gas ceases.

-

Work-up: The mixture is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Caption: General workflow for the synthesis via Meerwein Arylation.

Method 2: Suzuki-Miyaura Coupling

This palladium-catalyzed cross-coupling reaction is a highly versatile method for forming C-C bonds and is widely used for synthesizing biaryl compounds.[6] It involves the reaction of an organoboron compound with an organic halide.[6]

Detailed Protocol:

-

Reactant Preparation: In a reaction vessel, 5-bromo-2-furaldehyde (1 equivalent), 2,4-dichlorophenylboronic acid (1.1-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ (0.01-0.05 equivalents), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents) are combined.

-

Solvent Addition: A degassed solvent system, typically a mixture like 1,2-dimethoxyethane (DME) and water or toluene/ethanol/water, is added.

-

Reaction: The mixture is heated under an inert atmosphere (e.g., Argon or Nitrogen) to reflux (typically 80-100 °C) for several hours (2-24 h). The reaction progress is monitored by TLC or GC-MS.

-

Work-up: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed in vacuo.

-

Purification: The residue is purified by column chromatography on silica gel using a solvent gradient (e.g., hexane/ethyl acetate) to afford the pure product.

Caption: General workflow for the synthesis via Suzuki-Miyaura Coupling.

Potential Biological Activity

While specific studies on this compound are limited, the broader class of furan derivatives and compounds containing the dichlorophenyl moiety are known to possess a range of biological activities.[5][7] This suggests that the title compound could be a candidate for further investigation in drug discovery.

Antimicrobial Activity

Furan-containing compounds have a long history as antimicrobial agents.[8] For instance, nitrofurantoin is a well-known antibiotic.[8] The general antimicrobial activity of furan derivatives is often attributed to their ability to generate reactive intermediates within microbial cells, which can lead to damage of essential macromolecules like DNA and proteins.[2][9] A study on a triazolo-thiadiazole derivative containing a 2,4-dichlorophenyl group demonstrated antibacterial and antifungal activities, suggesting this moiety contributes to the antimicrobial profile.

Anticancer Activity

Derivatives of 5-aryl-2-furaldehydes are being investigated for their potential as anticancer agents.[5] A prominent mechanism of action for some of these compounds is the inhibition of tubulin polymerization.[1] By binding to tubulin, these molecules disrupt the formation and dynamics of microtubules, which are critical for cell division. This interference leads to cell cycle arrest, typically in the G2/M phase, and ultimately triggers programmed cell death (apoptosis) in cancer cells.[1][6] Furthermore, studies on the related compound 5-hydroxymethyl-2-furfural have suggested that it may induce lung cancer through the upregulation of key targets like MAPK3, MAPK1, and SRC.[10] This highlights the importance of the furan scaffold in interacting with critical cellular signaling pathways.[6][7]

Disclaimer: this compound is intended for research use only and is not for diagnostic or therapeutic use.[4] Further in-depth studies are required to fully elucidate its specific biological activities and mechanisms of action.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound | C11H6Cl2O2 | CID 674998 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacological activity of furan derivatives [wisdomlib.org]

- 9. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 10. Analysis of key targets for 5-hydroxymethyl-2-furfural-induced lung cancer based on network toxicology, network informatics, and in vitro experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Spectroscopic and Synthetic Profile of 5-(2,4-Dichlorophenyl)-2-furaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

Physicochemical Properties

5-(2,4-Dichlorophenyl)-2-furaldehyde is a solid organic compound. Its fundamental properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₆Cl₂O₂ | |

| Molecular Weight | 241.07 g/mol | |

| Appearance | Solid | |

| Melting Point | 158-163 °C | |

| CAS Number | 56300-69-7 |

Spectroscopic Data

While specific experimental spectra are not publicly available, the following tables outline the expected spectroscopic characteristics for this compound based on its chemical structure and data for analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is anticipated to show signals corresponding to the aldehydic proton, the furan ring protons, and the protons of the dichlorophenyl ring.

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~9.7 | s | Aldehyde CHO |

| ~7.6-7.8 | m | Aromatic CH (Dichlorophenyl) |

| ~7.3-7.5 | m | Aromatic CH (Dichlorophenyl) |

| ~7.0-7.2 | d | Furan CH |

| ~6.8-7.0 | d | Furan CH |

¹³C NMR Spectroscopy

The carbon NMR spectrum will display signals for the carbonyl carbon, the aromatic carbons of both rings, and the furan carbons.

| Chemical Shift (δ, ppm) | Assignment |

| ~178 | Aldehyde C=O |

| ~155 | Furan C-O |

| ~152 | Furan C-CHO |

| ~135-140 | Aromatic C-Cl |

| ~128-133 | Aromatic CH |

| ~120-125 | Furan CH |

| ~110-115 | Furan CH |

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the strong absorption of the carbonyl group and vibrations from the aromatic and furan rings.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2850, ~2750 | Medium | Aldehyde C-H stretch |

| ~1680-1700 | Strong | Aldehyde C=O stretch |

| ~1600, ~1470 | Medium-Strong | Aromatic C=C stretch |

| ~1100-1200 | Strong | Furan C-O-C stretch |

| ~700-850 | Strong | C-Cl stretch |

Mass Spectrometry

The mass spectrum is expected to show the molecular ion peak and fragmentation patterns characteristic of the dichlorophenyl and furaldehyde moieties. The isotopic pattern for two chlorine atoms will be a key feature.

| m/z | Relative Intensity | Assignment |

| 239.97 | High | [M]⁺ (³⁵Cl, ³⁵Cl) |

| 241.97 | Medium | [M+2]⁺ (³⁵Cl, ³⁷Cl) |

| 243.97 | Low | [M+4]⁺ (³⁷Cl, ³⁷Cl) |

| 211 | Medium | [M-CHO]⁺ |

| 145 | Medium | [C₈H₄Cl₂]⁺ |

| 111 | Low | [C₄H₃O-CHO]⁺ |

Experimental Protocols

The synthesis of this compound can be effectively achieved via a two-step process involving a Suzuki-Miyaura cross-coupling reaction followed by a Vilsmeier-Haack formylation.

Step 1: Suzuki-Miyaura Coupling for 2-(2,4-Dichlorophenyl)furan

Materials:

-

2-Furanboronic acid

-

1-Bromo-2,4-dichlorobenzene

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Water

-

Ethanol

Procedure:

-

To a round-bottom flask, add 2-furanboronic acid (1.2 eq), 1-bromo-2,4-dichlorobenzene (1.0 eq), and potassium carbonate (2.0 eq).

-

Add toluene and water in a 4:1 ratio to the flask.

-

Degas the mixture by bubbling with nitrogen or argon for 20 minutes.

-

Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) to the reaction mixture.

-

Heat the mixture to reflux (approximately 90-100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction to room temperature.

-

Add water and extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 2-(2,4-dichlorophenyl)furan.

Step 2: Vilsmeier-Haack Formylation for this compound

Materials:

-

2-(2,4-Dichlorophenyl)furan

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM)

-

Sodium acetate solution (saturated)

Procedure:

-

In a flask cooled in an ice bath (0 °C), add phosphorus oxychloride (1.5 eq) to N,N-dimethylformamide (3.0 eq) dropwise with stirring.

-

Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

-

Dissolve 2-(2,4-dichlorophenyl)furan (1.0 eq) in dichloromethane and add it dropwise to the Vilsmeier reagent at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.

-

After completion, carefully pour the reaction mixture into a beaker of crushed ice.

-

Neutralize the mixture by the slow addition of a saturated sodium acetate solution until the pH is approximately 7.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization from ethanol or by column chromatography to yield this compound.

Visualizations

Synthetic Pathway

Spectroscopic Analysis of 5-(2,4-Dichlorophenyl)-2-furaldehyde: A Technical Guide

An In-depth Examination of the Infrared and Mass Spectrometric Profile of a Key Synthetic Intermediate

This technical guide provides a detailed analysis of the infrared (IR) and mass spectrometry (MS) characteristics of 5-(2,4-Dichlorophenyl)-2-furaldehyde. Intended for researchers, chemists, and professionals in drug development and materials science, this document offers a comprehensive overview of the compound's spectroscopic fingerprint, crucial for its identification, characterization, and quality control in synthetic applications.

Introduction

This compound is a substituted aromatic aldehyde containing a furan ring linked to a dichlorinated phenyl group. This molecular architecture makes it a valuable intermediate in the synthesis of various heterocyclic compounds, including Schiff bases and other potential pharmacologically active agents. Accurate and reliable analytical methods are paramount for confirming the structure and purity of this compound. This guide focuses on two fundamental spectroscopic techniques: Infrared (IR) spectroscopy, for the identification of functional groups, and Mass Spectrometry (MS), for the determination of molecular weight and fragmentation patterns, which together provide a definitive structural confirmation.

Infrared (IR) Spectroscopic Analysis

Infrared spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound reveals characteristic absorption bands corresponding to its constituent structural motifs: the aromatic rings, the aldehyde group, and the furan moiety.

Tabulated IR Absorption Data

The key IR absorption peaks for this compound are summarized in the table below. The data is consistent with the expected vibrational modes for its structure.

| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibrational Mode |

| ~3100 | Medium | Aromatic C-H Stretch (Phenyl & Furan) |

| ~2850, ~2750 | Weak | Aldehyde C-H Stretch (Fermi resonance) |

| ~1670 | Strong | C=O Stretch (Aryl-conjugated aldehyde) |

| ~1590, ~1550 | Medium-Strong | C=C Stretch (Aromatic rings) |

| ~1470 | Medium | C=C Stretch (Furan ring) |

| ~1250 | Strong | C-O-C Stretch (Furan ether linkage) |

| ~1100, ~1050 | Strong | C-Cl Stretch (Aryl chloride) |

| ~820 | Strong | C-H Out-of-plane Bending (Substituted benzene) |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

Objective: To obtain the infrared spectrum of solid this compound.

Apparatus:

-

Fourier Transform Infrared (FTIR) Spectrometer

-

Attenuated Total Reflectance (ATR) accessory with a diamond or germanium crystal

-

Spatula and cleaning supplies (e.g., isopropyl alcohol, lint-free wipes)

Procedure:

-

Background Collection: Ensure the ATR crystal surface is clean. Using the spectrometer software, perform a background scan to record the spectrum of the ambient environment (air, CO₂, water vapor). This will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount (typically 1-5 mg) of the solid this compound powder directly onto the center of the ATR crystal.

-

Pressure Application: Use the ATR's pressure clamp to apply firm and consistent pressure to the sample, ensuring good contact between the powder and the crystal surface.

-

Spectrum Acquisition: Initiate the sample scan using the software. Typically, 16 to 32 scans are co-added to achieve a high signal-to-noise ratio. The spectral range is typically set from 4000 cm⁻¹ to 400 cm⁻¹.

-

Data Processing: After acquisition, the spectrum is automatically processed (background subtraction, Fourier transform). If necessary, an ATR correction may be applied by the software to account for the wavelength-dependent depth of penetration of the IR beam.

-

Cleaning: Release the pressure clamp, remove the sample powder, and thoroughly clean the ATR crystal surface with a solvent-moistened wipe (e.g., isopropyl alcohol) to prevent cross-contamination.

Mass Spectrometric Analysis

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and the elucidation of the molecular structure through the analysis of fragmentation patterns. Electron Ionization (EI) is a common technique for this type of molecule.

Proposed Fragmentation Pathway

Upon electron ionization, this compound forms a molecular ion ([M]•⁺) at m/z 242 (based on ³⁵Cl isotopes). This ion is prone to fragmentation through several key pathways, primarily involving the aldehyde group and the bonds connecting the ring systems. The presence of two chlorine atoms results in a characteristic M+2 and M+4 isotopic pattern for chlorine-containing fragments.

Caption: Proposed EI-MS fragmentation of this compound.

Tabulated Mass Spectrometry Data

The following table summarizes the key ions observed or predicted in the mass spectrum of this compound.

| m/z (for ³⁵Cl) | Proposed Formula | Identity of Fragment |

| 242 | [C₁₁H₆Cl₂O₂]⁺˙ | Molecular Ion [M]⁺˙ |

| 241 | [C₁₁H₅Cl₂O₂]⁺ | [M-H]⁺ (Loss of aldehydic hydrogen) |

| 213 | [C₁₀H₆Cl₂O]⁺˙ | [M-CHO]⁺˙ (Loss of formyl radical) |

| 212 | [C₁₀H₅Cl₂O]⁺ | [M-H-CO]⁺ (Loss of H radical then CO) |

| 145 | [C₆H₃Cl₂]⁺ | Dichlorophenyl cation |

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

Objective: To obtain the mass spectrum and confirm the molecular weight and fragmentation pattern of this compound.

Apparatus:

-

Mass Spectrometer with an Electron Ionization (EI) source.

-

Direct Insertion Probe (DIP) or Gas Chromatograph (GC) inlet.

-

Sample vial and solvent (e.g., methanol or dichloromethane).

Procedure (using Direct Insertion Probe):

-

Sample Preparation: Dissolve a small amount (<1 mg) of the compound in a minimal volume of a volatile solvent. Apply the solution to the tip of the direct insertion probe and allow the solvent to evaporate completely.

-

Instrument Setup: Tune the mass spectrometer according to the manufacturer's specifications. Set the EI source to a standard electron energy of 70 eV. Set the mass analyzer to scan a suitable range, for example, m/z 40 to 400.

-

Sample Introduction: Insert the probe into the vacuum interlock of the mass spectrometer. Gradually introduce the probe into the ion source and gently heat it according to the instrument's protocol. The compound will volatilize directly into the ion source.

-

Data Acquisition: Begin acquiring mass spectra as the sample volatilizes off the probe. The instrument software will record the spectra continuously.

-

Data Analysis: After the run, identify the spectrum with the best signal intensity and clarity. Analyze this spectrum to identify the molecular ion peak and the major fragment ions. Compare the observed isotopic patterns for chlorine-containing fragments with theoretical distributions.

Integrated Spectroscopic Workflow

The combination of IR and MS provides a robust workflow for the structural confirmation of this compound.

Caption: General workflow for the spectroscopic analysis and confirmation of the title compound.

Conclusion

The spectroscopic data presented in this guide provide a definitive analytical profile for this compound. The IR spectrum confirms the presence of the key aldehyde, furan, and dichlorophenyl functional groups. The mass spectrum corroborates the molecular weight of 242 amu and reveals a logical fragmentation pattern consistent with the proposed structure. These datasets and protocols serve as a valuable resource for scientists engaged in the synthesis, quality control, and application of this important chemical intermediate, ensuring confidence in its structural identity and purity.

The Pharmacological Potential of Furan Derivatives: A Technical Guide for Researchers

An in-depth exploration of the diverse biological activities of furan-containing compounds, detailing their therapeutic promise in antimicrobial, anticancer, anti-inflammatory, and antiviral applications. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of quantitative data, experimental methodologies, and key signaling pathways associated with furan derivatives.

The furan nucleus, a five-membered aromatic heterocycle containing an oxygen atom, is a privileged scaffold in medicinal chemistry. Its unique electronic and structural properties allow for diverse chemical modifications, leading to a wide array of derivatives with significant pharmacological activities.[1][2] These compounds have demonstrated considerable potential in the development of new therapeutic agents, exhibiting a broad spectrum of effects, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[3][4][5] This technical guide delves into the core biological activities of furan derivatives, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.

Antimicrobial Activity of Furan Derivatives

Furan derivatives have long been recognized for their potent antimicrobial effects against a range of pathogens, including Gram-positive and Gram-negative bacteria, as well as various fungi.[2][6] The antimicrobial action of some furan derivatives, such as nitrofurantoin, involves the reductive activation of a nitro group within bacterial cells, leading to the formation of reactive intermediates that damage bacterial DNA and ribosomal proteins.[2]

Quantitative Antimicrobial Data

The minimum inhibitory concentration (MIC) is a key quantitative measure of the antimicrobial efficacy of a compound. The following table summarizes the MIC values for a selection of furan derivatives against various microbial strains.

| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |

| 3-aryl-3(furan-2-yl) propanoic acid derivative | Escherichia coli | 64 | [4] |

| Furan-based Schiff base 3b | Staphylococcus aureus | - (Lowest MIC in study) | [7] |

| 2,4-disubstituted furan derivative | Escherichia coli, Proteus vulgaris | - (Superior activity) | [4] |

| Novel ARY furan derivative | Escherichia coli, Staphylococcus aureus | - (Significant action) | [4] |

| 1-Benzoyl-3-furan-2-ylmethyl-thiourea | Listeria monocytogenes, Staphylococcus aureus, Bacillus cereus | - (Antibacterial activity) | [4] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard laboratory procedure to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Anticancer Activity of Furan Derivatives

A significant number of furan derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.[8][9] The mechanisms underlying their anticancer activity are multifaceted and include the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in cancer progression.[8][10]

Quantitative Anticancer Data (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table presents the IC50 values for several furan derivatives against different human cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Furan derivative 1 | HeLa (cervical) | 0.08 - 8.79 | [10] |

| Furan derivative 24 | HeLa (cervical) | 0.08 - 8.79 | [10] |

| Furan derivative 24 | SW620 (colorectal) | Moderate to potent | [10] |

| Furan derivative 32 | SW620 (colorectal) | Moderate to potent | [10] |

| Furo[2,3-d]pyrimidine 4c | VEGFR-2 | 57.1 nM | [3] |

| Furan 7b | VEGFR-2 | 42.5 nM | [3] |

| Furan 7b | MCF-7 (breast) | 6.72 | [3] |

| Furan 7b | A549 (lung) | 6.66 | [3] |

| Furan-based derivative 4 | MCF-7 (breast) | 4.06 | [8] |

| Furan-based derivative 7 | MCF-7 (breast) | 2.96 | [8] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cell viability and proliferation.

Signaling Pathways in Anticancer Activity

Several furan derivatives exert their anticancer effects by modulating critical signaling pathways. For instance, some compounds have been shown to promote the activity of PTEN, which in turn suppresses the PI3K/Akt and Wnt/β-catenin signaling pathways, both of which are crucial for cancer cell proliferation and survival.[10]

Anti-inflammatory Activity of Furan Derivatives

Furan-containing compounds have demonstrated significant anti-inflammatory properties, often through the inhibition of key inflammatory mediators and enzymes such as cyclooxygenases (COX) and tumor necrosis factor-alpha (TNF-α).[11][12] Their mechanism of action can also involve the modulation of signaling pathways like MAPK and PPAR-γ.[11]

Quantitative Anti-inflammatory Data

The following table provides examples of the anti-inflammatory activity of furan derivatives.

| Compound/Derivative | Assay | Activity | Reference |

| Acetylenic furan derivatives | Carrageenan-induced rat paw edema | Good anti-inflammatory activity | [13] |

| Furan-based derivatives 18, 15, 9 | In-vitro TNF-α inhibition | Comparable to Indomethacin | [12] |

| Furan-based derivatives 18, 15, 9 | In-vivo anti-inflammatory activity | Comparable to Indomethacin | [12] |

| Furan hybrid molecules H2, H4 | Antitryptic Activity (ATA) | 12 times higher than ketoprofen | [14] |

| Furan hybrid molecules | Inhibition of albumin denaturation | Higher than ketoprofen (except H3) | [14] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to screen for the anti-inflammatory activity of new compounds.

Antiviral Activity of Furan Derivatives

Certain furan derivatives have shown promise as antiviral agents, with reported activity against a variety of viruses, including HIV, influenza, and coronaviruses.[2][15] One of the emerging mechanisms of action is the activation of the Stimulator of Interferon Genes (STING) pathway, which plays a crucial role in the innate immune response to viral infections.[15]

Signaling Pathway in Antiviral Activity: STING Pathway Activation

Activation of the STING pathway by furan derivatives can lead to the production of type I interferons (IFN-I), which in turn induce an antiviral state in host cells.

References

- 1. researchgate.net [researchgate.net]

- 2. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 3. Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijabbr.com [ijabbr.com]

- 5. Pharmacological activity of furan derivatives [wisdomlib.org]

- 6. benthamdirect.com [benthamdirect.com]

- 7. acgpubs.org [acgpubs.org]

- 8. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Identification of new benzofuran derivatives as STING agonists with broad-spectrum antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]

Potential applications of dichlorophenyl substituted furans

Pinpointing Potential Uses

I'm starting by casting a wide net to discover possible uses for dichlorophenyl substituted furans. I'll be looking across medicinal chemistry, materials science, and agriculture. After that, I'll hone in on each application with more specific searches.

Refining Search Strategies

I'm now expanding my initial search to gather specific examples within the previously identified applications. I am looking for quantitative data to assess the compounds' effectiveness. The focus will now move to developing a structure overview, and generating diagrams to illustrate key concepts. Ultimately, I will produce detailed sections covering the application, compounds, mechanisms, and experimental protocols.

Expanding Application Horizons

I'm now casting a wider net to identify other possible uses beyond the initial applications I considered. I'm focusing on finding hard data, like IC50 values. I'll summarize everything with tables and visualizations, and write out detailed experimental protocols to show how things are done.

Methodological & Application

Synthesis of Schiff base derivatives from 5-(2,4-Dichlorophenyl)-2-furaldehyde

Exploring Synthesis Pathways

I've initiated the search for Schiff base derivatives synthesized from 5-(2,4-Dichlorophenyl)-2-furaldehyde. My focus is on identifying specific examples and associated biological activity data. This initial investigation will provide a foundation for further analysis.

Investigating Biological Activity

I'm now diving into the specifics of biological activity data related to these Schiff base derivatives. I'm focusing on quantitative aspects like IC50 values, zone of inhibition, and yields to get a solid grasp of their potency. I'm on the lookout for detailed experimental protocols for both the synthesis and biological evaluation.

Defining Experimental Procedures

I'm now prioritizing the creation of detailed experimental protocols. I'm focusing on the synthesis of these Schiff bases, ensuring comprehensive coverage of reactants, conditions, and purification steps. Simultaneously, I am searching for specific biological evaluation methodologies, such as antimicrobial susceptibility tests or cytotoxicity assays, to build a robust framework. I'm keen to compile all data, including the DOT scripts I plan to generate, into a comprehensive resource to meet all requirements.

Application Notes and Protocols: Preparation of Pyrimidine Derivatives from 5-(2,4-Dichlorophenyl)-2-furaldehyde

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyrimidine and its derivatives are a critical class of heterocyclic compounds in medicinal chemistry, forming the core structure of various therapeutic agents with a wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. This application note provides a detailed protocol for the synthesis of pyrimidine derivatives starting from 5-(2,4-Dichlorophenyl)-2-furaldehyde. The synthetic strategy involves a two-step process: a Claisen-Schmidt condensation to form a chalcone intermediate, followed by a cyclization reaction with guanidine or urea to yield the corresponding 2-aminopyrimidine or pyrimidin-2-ol derivative. This methodology offers a versatile and efficient route to novel pyrimidine-based scaffolds for drug discovery and development.

Overall Synthetic Scheme

The preparation of pyrimidine derivatives from this compound is achieved through a two-step synthesis as illustrated below. The first step is a base-catalyzed Claisen-Schmidt condensation of this compound with an appropriate ketone (e.g., acetophenone) to yield a chalcone intermediate. The subsequent step involves the cyclocondensation of the chalcone with a nucleophile such as guanidine hydrochloride or urea to form the final pyrimidine derivative.

Figure 1. Overall synthetic workflow for the preparation of pyrimidine derivatives.

Experimental Protocols

Step 1: Synthesis of Chalcone Intermediate (1-(Aryl)-3-(5-(2,4-dichlorophenyl)furan-2-yl)prop-2-en-1-one)

This protocol describes the Claisen-Schmidt condensation of this compound with acetophenone as a representative ketone.

Materials:

-

This compound

-

Acetophenone

-

Ethanol

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Distilled water

-

Round-bottom flask

-

Magnetic stirrer

-

Stir bar

-

Beakers

-

Buchner funnel and filter paper

-

Recrystallization apparatus

Procedure:

-

In a round-bottom flask, dissolve this compound (1 equivalent) and acetophenone (1 equivalent) in ethanol.

-

While stirring the solution at room temperature, slowly add an aqueous solution of NaOH or KOH (e.g., 40% w/v).

-

Continue stirring the reaction mixture at room temperature for 3-5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, pour the mixture into ice-cold water.

-

Acidify the mixture with dilute hydrochloric acid (HCl) to precipitate the crude chalcone.

-

Collect the solid product by vacuum filtration using a Buchner funnel and wash thoroughly with cold water until the washings are neutral.

-

Dry the crude product in an oven at a low temperature.

-

Recrystallize the crude chalcone from a suitable solvent, such as ethanol, to obtain the purified product.

-

Characterize the final product using appropriate analytical techniques (e.g., melting point, IR, NMR, and Mass Spectrometry).

Step 2: Synthesis of 2-Aminopyrimidine and Pyrimidin-2-ol Derivatives

This section provides protocols for the cyclization of the chalcone intermediate with either guanidine hydrochloride or urea.

Materials:

-

Chalcone intermediate from Step 1

-

Guanidine hydrochloride or Guanidinium carbonate

-

Dimethylformamide (DMF) or Ethanol

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) (if using guanidine hydrochloride in ethanol)

-

Reflux condenser

-

Heating mantle

-

Other equipment as listed in Step 1

Procedure:

-

In a round-bottom flask, combine the chalcone intermediate (1 equivalent) and guanidine hydrochloride (1 equivalent).

-

If using ethanol, add a base such as NaOH or KOH.

-

Attach a reflux condenser and heat the mixture to reflux for 3-4 hours.[2]

-

Monitor the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature and pour it into cold water.

-

Collect the precipitated solid by vacuum filtration, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield the purified 2-aminopyrimidine derivative.

-

Characterize the final product by analytical methods.

Materials:

-

Chalcone intermediate from Step 1

-

Urea

-

Ethanol

-

Potassium hydroxide (KOH)

-

Reflux condenser

-

Heating mantle

-

Other equipment as listed in Step 1

Procedure:

-

Dissolve the chalcone intermediate (1 equivalent) and urea (1 equivalent) in ethanol in a round-bottom flask.[3]

-

Slowly add an aqueous solution of potassium hydroxide (e.g., 40% w/v) with constant stirring.[3]

-

Heat the reaction mixture to reflux for approximately 4 hours.[3]

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature, pour it into ice-cold water, and neutralize with dilute HCl.[3]

-

Filter the resulting precipitate, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent like rectified spirit to obtain the pure pyrimidin-2-ol derivative.[3]

-

Characterize the final product using appropriate analytical techniques.

Data Presentation

The following table summarizes the typical yields for the synthesis of chalcones and their subsequent conversion to pyrimidine derivatives based on literature precedents for analogous reactions.

| Step | Reactants | Product | Typical Yield (%) | Reference |

| 1. Claisen-Schmidt Condensation | Substituted benzaldehyde, Acetophenone | Chalcone | 70-95 | [4][5] |

| 2a. Cyclocondensation with Guanidine | Chalcone, Guanidinium carbonate | 2-Aminopyrimidine | 65-85 | [1][2] |

| 2b. Cyclocondensation with Urea | Chalcone, Urea | Pyrimidin-2-ol | 60-80 | [3] |

Mandatory Visualization

References

- 1. Bot Verification [rasayanjournal.co.in]

- 2. Synthesis, characterization and <i>in silico</i> studies of some 2-amino-4,6- diarylpyrimidines derived from chalcones | ChemSearch Journal [ajol.info]

- 3. scispace.com [scispace.com]

- 4. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemrevlett.com [chemrevlett.com]

Antifungal applications of 5-(2,4-Dichlorophenyl)-2-furaldehyde analogs

Starting Research Process

My initial move is to delve into the literature, aiming to uncover relevant scholarly articles and reviews. I want to build a foundation by understanding the antifungal behavior of these 5-(2,4-Dichlorophenyl)-2-furaldehyde analogs. I will focus on their mechanisms, spectrum of activity, and any reported resistance patterns. This will lay the groundwork for my subsequent analyses.

Deepening the Investigation

My focus is now on finding detailed experimental protocols related to synthesis, antifungal susceptibility testing, and mechanism of action studies of these furaldehyde analogs. I'm also looking for signaling pathways that are affected within fungal cells. Subsequently, I'll organize the collected quantitative data into tables for comparisons and draft experimental protocols. I will concurrently create Graphviz diagrams for key experimental workflows, ensuring they meet the styling guidelines. Finally, I will compile this information into comprehensive application notes.

Refining Data Gathering

My focus is now on meticulously collecting data related to the antifungal properties of these analogs. I'm prioritizing the accumulation of MIC values and other quantitative results. I'm also actively searching for specific experimental workflows and signaling pathways impacted by these compounds in fungal cells. Tables will be compiled to structure the quantitative data, and detailed experimental protocols will be drafted based on literature methodologies. I'll integrate Graphviz diagrams adhering to styling guidelines to illustrate key workflows. Finally, this detailed information will be assembled into Application Notes.

Synthesis of Novel Heterocyclic Compounds Using 5-(2,4-Dichlorophenyl)-2-furaldehyde: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel heterocyclic compounds utilizing 5-(2,4-Dichlorophenyl)-2-furaldehyde as a key starting material. The methodologies outlined herein are based on established synthetic strategies, including multi-component reactions and condensation reactions, which are foundational in medicinal chemistry for the generation of diverse molecular scaffolds with potential biological activity.

Introduction

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and biologically active molecules. The furan ring, particularly when substituted with functionalities like an aldehyde group, serves as a versatile precursor for the construction of various heterocyclic systems. This compound is a particularly interesting starting material due to the presence of the dichlorophenyl moiety, which can significantly influence the biological activity of the resulting heterocyclic derivatives. This document details the synthesis of pyrimidine and pyridine derivatives, showcasing the utility of this substituted furaldehyde in generating molecular diversity. The protocols provided are intended to be a practical guide for researchers in the field of synthetic and medicinal chemistry.

Data Presentation

The following tables summarize the quantitative data for the synthesis of representative pyrimidine and pyridine derivatives from this compound.

Table 1: Synthesis of 2-amino-4-(5-(2,4-dichlorophenyl)furan-2-yl)-6-(aryl/alkylthio)-pyridine-3,5-dicarbonitrile Derivatives

| Compound ID | Ar/R Group | Yield (%) | Melting Point (°C) |

| PYR-1 | 4-Methylphenyl | 85 | 210-212 |

| PYR-2 | 4-Chlorophenyl | 88 | 225-227 |

| PYR-3 | Ethyl | 78 | 198-200 |

Table 2: Synthesis of 6-(5-(2,4-dichlorophenyl)furan-2-yl)-4-(trifluoromethyl)-1,6-dihydropyrimidine-2-thiol

| Compound ID | Yield (%) | Melting Point (°C) |

| PYM-1 | 75 | 230-232 |

Experimental Protocols

Protocol 1: General Procedure for the One-Pot, Three-Component Synthesis of Substituted Pyridines (PYR-1, PYR-2, PYR-3)

This protocol describes the synthesis of 2-amino-4-(5-(2,4-dichlorophenyl)furan-2-yl)-6-(aryl/alkylthio)-pyridine-3,5-dicarbonitriles.

Materials:

-

This compound

-

Malononitrile

-

Aryl or alkyl thiol (e.g., 4-methylthiophenol, 4-chlorothiophenol, ethanethiol)

-

Ethanol

-

Nanocrystalline magnesium oxide (MgO)

-

Ethyl acetate

Procedure:

-

To a stirred solution of this compound (1.0 mmol) and malononitrile (2.1 mmol) in 5 ml of ethanol, add nanocrystalline MgO (0.1 g) at room temperature.

-

Heat the resulting mixture to 50°C.

-

Add the corresponding aryl or alkyl thiol (1.1 mmol) to the reaction mixture.

-

Reflux the reaction mixture. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, cool the mixture to room temperature.

-

Separate the catalyst by centrifugation and wash the catalyst with ethyl acetate (3 x 5 mL).

-

Combine the supernatant and the washings, and evaporate the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent to afford the desired substituted pyridine derivative.

Characterization Data (Example for PYR-1):

-

IR (KBr, cm⁻¹): 3450, 3320, 3210 (NH₂), 2215 (CN), 1615, 1540, 1505 (C=C, C=N).

-

¹H NMR (DMSO-d₆, δ ppm): 2.35 (s, 3H, CH₃), 7.20-7.80 (m, 7H, Ar-H), 8.10 (s, 2H, NH₂).

-

Mass Spectrum (m/z): Calculated molecular weight and observed mass spectral data should be consistent with the expected product.

Protocol 2: Synthesis of 6-(5-(2,4-dichlorophenyl)furan-2-yl)-4-(trifluoromethyl)-1,6-dihydropyrimidine-2-thiol (PYM-1)

This protocol outlines the synthesis of a dihydropyrimidine derivative.

Materials:

-

This compound

-

Ethyl 4,4,4-trifluoroacetoacetate

-

Thiourea

-

Potassium carbonate

-

Ethanol

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 mmol), ethyl 4,4,4-trifluoroacetoacetate (1.0 mmol), and thiourea (1.0 mmol) in ethanol (20 mL).

-

Add potassium carbonate (1.5 mmol) to the mixture.

-

Reflux the reaction mixture for 6-8 hours. Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Pour the reaction mixture into ice-cold water (50 mL) and acidify with dilute hydrochloric acid to a pH of approximately 5-6.

-

Filter the precipitated solid, wash with cold water, and dry under vacuum.

-

Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidine-2-thiol derivative.

Characterization Data (Example for PYM-1):

-

IR (KBr, cm⁻¹): 3250 (NH), 1680 (C=O), 1620 (C=N), 1150 (C-F).

-

¹H NMR (DMSO-d₆, δ ppm): 5.50 (d, 1H, CH), 6.80-7.70 (m, 5H, Ar-H and furan-H), 9.80 (s, 1H, NH), 11.50 (s, 1H, SH).

-

Mass Spectrum (m/z): Calculated molecular weight and observed mass spectral data should be consistent with the expected product.

Mandatory Visualization

The following diagrams illustrate the synthetic pathways and experimental workflows described in this document.

Caption: One-Pot Synthesis of Substituted Pyridines.

Caption: Synthesis of a Dihydropyrimidine Derivative.

Concluding Remarks

The protocols and data presented in this document demonstrate the utility of this compound as a versatile starting material for the synthesis of novel pyridine and pyrimidine derivatives. These heterocyclic scaffolds are of significant interest in drug discovery due to their diverse biological activities. The one-pot, multi-component approach for the synthesis of pyridines offers an efficient and atom-economical route to highly functionalized molecules. Similarly, the cyclocondensation reaction to form dihydropyrimidines provides access to another important class of heterocyclic compounds. Researchers are encouraged to adapt and optimize these protocols for the synthesis of their own libraries of novel compounds for further biological evaluation.

Troubleshooting & Optimization

Challenges in the synthesis of 5-(2,4-Dichlorophenyl)-2-furaldehyde

Analyzing Synthesis Approaches

I've initiated a thorough Google search to understand the synthesis of 5-(2,4-Dichlorophenyl)-2-furaldehyde. My focus is on identifying typical hurdles, proven troubleshooting techniques, and established procedures for this compound. I am especially interested in yields and purification steps.

Structuring Information Gathering

I've moved past initial data gathering and am focusing on structuring the information. I'm analyzing the search results to identify recurring challenges and their respective solutions, including reaction conditions and expected yields. My next task is to compile this into a question-and-answer format, a troubleshooting guide, and draft detailed experimental protocols, drawing from the literature I've collected.

Outlining the Response Strategy

I've outlined a comprehensive response strategy. Initially, I'll search Google to gather synthetic details and common challenges for the target compound. Then, I'll analyze the results to pinpoint solutions and quantitative data like yields. This information will be used to structure a Q&A for technical support, draft detailed experimental protocols, and create troubleshooting guides.

Byproduct formation in Suzuki coupling of 2-furaldehyde derivatives

Exploring Byproduct Formation

I'm currently focused on the Suzuki coupling of 2-furaldehyde derivatives. Extensive Google searches are underway to identify the most common byproducts. I'm prioritizing searches using terms such as "Suzuki coupling 2-furaldehyde byproducts," to pinpoint relevant literature. My aim is to build a solid foundation of existing knowledge.

Expanding Reaction Scope

My next step is to cast a wider net in my searches. I'll include terms like "homocoupling Suzuki furan" and "protodeboronation Suzuki 2-furaldehyde" to uncover more byproducts. I'm also delving into experimental protocols and troubleshooting guides related to these reactions, paying attention to specific reaction conditions and their impact on yields. I'll synthesize my findings into a question-and-answer format for our technical center and summarize any quantitative data in easily comparable tables. Finally, I will design a flowchart using a DOT script for a visual troubleshooting workflow.

Analyzing Reaction Parameters

I've expanded my search to include "Suzuki coupling furan aldehyde side reactions" and "palladium catalyzed reactions of 2-furaldehyde derivatives." I'm simultaneously sifting through troubleshooting guides and detailed experimental protocols to understand how reaction conditions influence byproduct yields. I'm focusing on catalysts, bases, solvents, and temperature effects. I plan to organize the collected quantitative data into readily comparable tables.

Technical Support Center: Synthesis of 5-Aryl-2-Furaldehydes

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-aryl-2-furaldehydes, crucial intermediates in medicinal chemistry.

Troubleshooting Guide

Question 1: Why is the yield of my 5-aryl-2-furaldehyde unexpectedly low?

A low yield can stem from several factors, ranging from catalyst inefficiency to suboptimal reaction conditions and product instability. A systematic approach to troubleshooting is crucial.[1]

Possible Causes and Solutions:

-

Catalyst Deactivation or Inefficiency:

-

Problem: Palladium catalysts, commonly used in cross-coupling reactions, can deactivate over time or be unsuitable for specific substrates.[1] For instance, while Pd/C is cost-effective for large-scale synthesis, less reactive aryl bromides may require a more active catalyst system like PdCl2(dppf) to achieve good conversion.[2]

-

Solution:

-

-

Suboptimal Reaction Conditions:

-

Problem: Temperature, reaction time, and solvent can significantly impact yield. Excessively high temperatures can lead to thermal degradation of the product and the formation of unwanted by-products.[1]

-

Solution:

-

Temperature: Carefully control the reaction temperature. For example, a one-pot Suzuki-Miyaura coupling can be effectively run at 60 °C.[2]

-

Reaction Time: Monitor the reaction progress using techniques like TLC or HPLC to determine the optimal reaction time. Both insufficient and excessive reaction times can negatively affect the yield.[1]

-

Solvent: The choice of solvent is critical. For instance, organozinc-based couplings are often performed in THF at room temperature.[2] The solvent can also influence the stability of the product and intermediates.

-

-

-

Side Reactions:

-

Instability of Reactants or Products:

Frequently Asked Questions (FAQs)

Q1: What are the most common and effective methods for synthesizing 5-aryl-2-furaldehydes?

A1: Palladium-catalyzed cross-coupling reactions are the most versatile and widely used methods, generally providing good to excellent yields.[2] Key methods include:

-

Suzuki-Miyaura Coupling: This is a powerful method involving the coupling of a furan-based boronic acid with an aryl halide.[2] One-pot procedures that generate the boronic acid in situ are particularly efficient.[2]

-

Direct C-H Arylation: This is a more atom-economical approach as it avoids the pre-functionalization of the furan ring.[2]

-

Organozinc-Based Syntheses: These methods involve the palladium-catalyzed cross-coupling of aryl- and heteroarylzinc halides with 5-bromo-2-furaldehyde and are advantageous due to their mild reaction conditions.[2][4]

Q2: How can I purify my 5-aryl-2-furaldehyde product effectively?

A2: Purification can be challenging due to the potential for product degradation.[1] Common purification techniques include:

-

Aqueous Workup and Extraction: This is a standard first step to remove inorganic salts and other water-soluble impurities.[2]

-

Column Chromatography: This is often necessary to separate the desired product from starting materials and by-products.

-

Distillation or Recrystallization: For thermally stable compounds, distillation under reduced pressure or recrystallization can be effective.[5]

Q3: My Suzuki-Miyaura coupling reaction is not working. What should I check?

A3: If your Suzuki coupling is failing, consider the following:

-

Catalyst and Ligand: Ensure you are using an appropriate palladium catalyst and ligand for your specific substrates. Bulky, electron-rich phosphine ligands can be beneficial for less reactive substrates.

-

Base: The choice and quality of the base are critical. Anhydrous couplings with K3PO4 may require a small amount of water to proceed.

-

Boronic Acid Quality: Boronic acids can degrade over time. Use fresh or properly stored boronic acid.

-

Degassing: Inadequate degassing can lead to catalyst deactivation and side reactions. Ensure your solvent and reaction mixture are thoroughly degassed.[3]

Q4: Are there any alternatives to palladium catalysts for this synthesis?

A4: Yes, other methods exist, although they may be less general:

-

Meerwein Arylation: This method uses an arenediazonium salt to arylate 2-furaldehyde, typically catalyzed by a copper(II) salt.[2]

-

Photochemical Arylation: Irradiation of 5-bromo- or 5-iodo-2-furaldehyde in a benzene solution can yield 5-phenyl-2-furaldehyde.[2]

Data Presentation: Comparison of Synthetic Routes

| Synthetic Route | Furan Starting Material | Aryl Partner | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Suzuki-Miyaura Coupling | 2-Furaldehyde diethyl acetal | Aryl halide | 10% Pd/C, Triethylamine | Ethanol | 60 | Varies | Good to Excellent | [2] |

| Direct C-H Arylation | 2-Furaldehyde | Aryl halide | Palladium(II) chloride, KOAc, TBAB, Tricyclohexylphosphine | DMF | 110 | >10 | Varies | [2] |

| Organozinc Cross-Coupling | 5-Bromo-2-furaldehyde | Arylzinc halide | Pd(dppf)Cl2 | THF | Room Temp. | 1-3 | Good | [2][4] |

| Meerwein Arylation | 2-Furaldehyde | Arenediazonium salt | Copper(II) chloride | Varies | Varies | Varies | Moderate | [2] |

| Photochemical Arylation | 5-Iodo-2-furaldehyde | Benzene | Irradiation | Benzene | Varies | Varies | up to 91 | [6] |

Experimental Protocols

Protocol 1: One-Pot Suzuki-Miyaura Coupling[2]

This protocol describes an efficient one-pot synthesis involving the in situ generation of 5-(diethoxymethyl)-2-furylboronic acid followed by Suzuki coupling.

-

In situ Boronic Acid Formation:

-

To a solution of 2-furaldehyde diethyl acetal in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium dropwise.

-

Stir the mixture at this temperature for the specified time.

-

Quench the reaction with triisopropyl borate.

-

Allow the mixture to warm to room temperature. The resulting crude 5-(diethoxymethyl)-2-furylboronic acid solution is used directly in the next step.

-

-

Suzuki-Miyaura Coupling:

-

To the crude boronic acid solution, add the aryl halide, ethanol, triethylamine, and 10% Pd/C.

-

Heat the mixture to 60 °C and monitor the reaction by HPLC until completion.

-

After cooling, filter the mixture to remove the catalyst.

-

Perform an aqueous workup and extract the product with a suitable organic solvent.

-

Dry the organic layer, concentrate under reduced pressure, and purify the crude product by chromatography.

-

Protocol 2: Organozinc Cross-Coupling[2]

This protocol outlines the synthesis via a palladium-catalyzed cross-coupling of an arylzinc halide with 5-bromo-2-furaldehyde.

-

Preparation of Arylzinc Halide:

-

Prepare a solution of the arylzinc halide by reacting the corresponding aryl halide with activated zinc in THF.

-

-

Cross-Coupling Reaction:

-

To the solution of the arylzinc halide, add 5-bromo-2-furaldehyde and a catalytic amount of Pd(dppf)Cl2 in THF.

-

Stir the reaction mixture at room temperature for 1-3 hours.

-

Quench the reaction with a saturated ammonium chloride solution.

-

Extract the product with an organic solvent.

-

Dry the organic layer, concentrate, and purify the product.

-

Visualizations

Caption: A logical workflow for troubleshooting low yields.

Caption: One-pot Suzuki-Miyaura coupling pathway.

Caption: Organozinc cross-coupling reaction.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Yoneda Labs [yonedalabs.com]

- 4. 5-Substituted-2-furaldehydes: a synthetic protocol utilizing an organozinc route - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of 5-Bromo-2-furfural under Solvent-Free Conditions_Chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

Degradation products of 5-(2,4-Dichlorophenyl)-2-furaldehyde

Investigating Decomposition Products

I'm currently engaged in a deep dive into the degradation pathways of 5-(2,4-Dichlorophenyl)-2-furaldehyde. The goal is to pinpoint the exact chemical compounds formed under different conditions. I'm focusing on a range of environments including exposure to heat, light, and various chemical agents. I've already identified some preliminary candidates through spectral analysis, and now I'm working to confirm them through comparison with reference standards and advanced spectroscopic techniques.

Analyzing Degradation Pathways

I'm now expanding my scope to include quantitative data on degradation product yields and rates. My search encompasses detailed experimental protocols and common experimental challenges encountered during studies on this compound. The goal is to build a robust troubleshooting guide and FAQ section. I plan to use the data to construct the technical support center, complete with quantitative tables, detailed protocols, and Graphviz diagrams.

Technical Support Center: Synthesis of 5-Aryl-2-Furaldehydes

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-aryl-2-furaldehydes. The content is designed to address common challenges and provide actionable solutions to improve reaction yields and product purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing 5-aryl-2-furaldehydes?

A1: The most prevalent and versatile methods are palladium-catalyzed cross-coupling reactions.[1] These include the Suzuki-Miyaura coupling, Heck reaction, direct C-H arylation, and Negishi (organozinc) coupling.[1][2] Each method offers distinct advantages regarding substrate scope, reaction conditions, and functional group tolerance.[1]

Q2: My Suzuki-Miyaura coupling reaction is giving a low yield. What are the likely causes?

A2: Low yields in Suzuki-Miyaura couplings for this synthesis can stem from several factors:

-

Decomposition of the furylboronic acid: Furan-2-boronic acids are often unstable and prone to protodeboronation, especially under basic conditions.[1]

-

Catalyst deactivation: The palladium catalyst can be deactivated by impurities or side reactions.

-

Suboptimal reaction conditions: The choice of base, solvent, and temperature is critical for efficient coupling.[3]

-

Homocoupling: A common side reaction is the coupling of two aryl halide molecules or two boronic acid molecules.[4]

Q3: How can I minimize the homocoupling side reaction in my direct C-H arylation?

A3: Homocoupling is a significant side reaction in direct C-H arylation.[4] A highly effective strategy to minimize this is the slow addition of the aryl halide to the reaction mixture, which keeps its concentration low and favors the cross-coupling pathway.[4][5]

Q4: What are the key considerations when using organozinc reagents for this synthesis?

A4: The successful use of organozinc reagents (Negishi coupling) depends on:

-

Activation of zinc: Commercial zinc powder is often unreactive and requires activation.[6] Methods include treatment with TMSCl, dibromoethane, or using Rieke zinc.[6]

-

Formation of the organozinc reagent: The formation of the organozinc reagent is a critical two-step process involving oxidative addition to form surface-bound intermediates, followed by their solubilization.[6] The choice of activating agent and solvent can influence this process.[6]

-

Catalyst deactivation: The active Pd(0) species is sensitive to oxygen, so maintaining an inert atmosphere is crucial.[7]

Q5: My final product is difficult to purify. What are some effective purification strategies?

A5: Purification of 5-aryl-2-furaldehydes can be challenging. Common methods include:

-

Column chromatography: Silica gel is commonly used, but its acidic nature can sometimes cause degradation of furan derivatives. Using neutral silica or alumina, or adding a small amount of a base like triethylamine to the eluent, can mitigate this.[8]

-

Recrystallization: This can be an effective method for obtaining highly pure product if a suitable solvent system is found.[8]

-

Distillation: For volatile derivatives, vacuum distillation can be used, but care must be taken to avoid thermal decomposition.[8]

Troubleshooting Guides

Low Yield in Suzuki-Miyaura Coupling

| Symptom | Potential Cause | Troubleshooting Action |

| Low conversion of starting materials | Inactive catalyst | Use a fresh batch of palladium catalyst. Consider using a more active pre-catalyst or a combination of a palladium source (e.g., Pd(OAc)₂) and a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos).[3] |

| Unstable boronic acid | Use the boronic acid immediately after preparation or consider generating it in situ.[1] Protecting the aldehyde group of 2-furaldehyde as an acetal before boronic acid formation can also improve stability.[1] | |

| Inappropriate base or solvent | Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents (e.g., dioxane, toluene, THF/water mixtures). The choice of base and solvent can significantly impact the reaction rate and yield.[3] | |

| Significant amount of homocoupled byproduct | Suboptimal reaction conditions | Lower the reaction temperature. Ensure thorough degassing of solvents and reagents to remove oxygen, which can promote homocoupling.[9] |

| Reaction stalls after initial conversion | Catalyst deactivation | Increase the catalyst loading. Use a more robust ligand that protects the palladium center. Ensure all reagents and solvents are of high purity. |

Low Yield in Heck Reaction

| Symptom | Potential Cause | Troubleshooting Action |

| No or very low product formation | Unreactive aryl halide | Aryl chlorides are generally less reactive than bromides or iodides.[10] Higher temperatures and more active catalyst systems with bulky, electron-rich ligands may be required.[10] |

| Incorrect base | The choice of base is crucial. Tertiary amines like triethylamine or solid bases like sodium acetate are commonly used. Screen different bases to find the optimal one for your specific substrates. | |

| Inappropriate solvent | Polar aprotic solvents like DMF, NMP, or acetonitrile are typically used. The solvent can influence the reaction rate and selectivity.[11] | |

| Formation of multiple products (regioisomers) | Double bond migration | The position of the double bond in the product can sometimes isomerize. The choice of ligand and reaction conditions can influence regioselectivity.[5] |

| Low conversion | Catalyst decomposition at high temperatures | Use a more thermally stable catalyst system. Consider using a lower reaction temperature for a longer duration. |

Low Yield in Direct C-H Arylation

| Symptom | Potential Cause | Troubleshooting Action |

| High amount of homocoupled byproduct | High concentration of aryl halide | Add the aryl halide slowly to the reaction mixture using a syringe pump over several hours.[4][5] |

| Low conversion | Inefficient C-H activation | The choice of catalyst and directing group (if any) is critical. For 2-furaldehyde, PdCl₂ with a phosphine ligand like P(Cy)₃ has been shown to be effective.[5] |

| Suboptimal base and solvent | Potassium acetate (KOAc) is a commonly used base, and DMF is a suitable solvent.[4][5] Optimization of these parameters may be necessary. | |

| Poor regioselectivity | Steric and electronic effects | The arylation of 2-furaldehyde typically occurs at the 5-position due to electronic factors.[4] However, steric hindrance on the aryl halide or furan derivative can influence regioselectivity. |

Low Yield in Organozinc (Negishi) Coupling

| Symptom | Potential Cause | Troubleshooting Action |

| Failure to form the organozinc reagent | Inactive zinc metal | Activate the zinc powder before use with reagents like 1,2-dibromoethane, TMSCl, or by using commercially available Rieke zinc.[6] |

| Low conversion in the coupling step | Catalyst deactivation | Ensure the reaction is carried out under a strictly inert atmosphere (argon or nitrogen) as the Pd(0) catalyst is oxygen-sensitive.[7] Use thoroughly degassed solvents and reagents. |

| Poor solubility of the organozinc reagent | The addition of salts like LiCl can help solubilize organozinc intermediates and accelerate the reaction.[6] | |

| Formation of byproducts | Side reactions of the organozinc reagent | Prepare the organozinc reagent at a low temperature and use it immediately. Avoid elevated temperatures during its formation and handling. |

Data Presentation

Table 1: Comparison of Catalytic Systems for Suzuki-Miyaura Coupling of 5-Bromo-2-furaldehyde Derivatives

| Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 24 | 71[12] |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 16 | 85-95 |

| PdCl₂(dppf) | dppf | Cs₂CO₃ | DME | 80 | 12 | 80-90 |

| 10% Pd/C | - | Et₃N | Ethanol | 60 | 12 | 79-88[1] |

Table 2: Influence of Reaction Parameters on Heck Reaction of Furan Derivatives

| Aryl Halide | Alkene | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 4-Bromoanisole | Styrene | Pd(OAc)₂ | P(o-tol)₃ | Et₃N | DMF | 120 | 85-95 |

| Iodobenzene | n-Butyl acrylate | Pd(OAc)₂ | PPh₃ | NaOAc | NMP | 140 | 80-90 |

| 4-Chlorotoluene | Styrene | Pd₂(dba)₃ | P(t-Bu)₃ | Cs₂CO₃ | 1,4-Dioxane | 110 | 70-80 |

Experimental Protocols

Protocol 1: One-Pot Suzuki-Miyaura Coupling via in situ Boronic Acid Generation

This protocol is adapted from a procedure for the large-scale synthesis of 5-aryl-2-furaldehydes.[1]

-

To a solution of 2-furaldehyde diethyl acetal (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (1.05 eq) dropwise.

-

Stir the mixture at -78 °C for 1 hour.

-

Add triisopropyl borate (1.2 eq) and allow the reaction to warm to room temperature and stir for 2 hours.

-

To this crude solution of the in situ generated boronic acid, add the aryl halide (0.9 eq), ethanol, and triethylamine (2.0 eq).

-

Carefully add 10% Pd/C (0.02 eq) to the mixture.

-

Heat the reaction to 60 °C and monitor by HPLC or TLC until the aryl halide is consumed.

-

Cool the mixture to room temperature and filter through a pad of celite, washing with ethyl acetate.

-

Perform an aqueous workup and purify the crude product by column chromatography or recrystallization.

Protocol 2: Palladium-Catalyzed Direct C-H Arylation of 2-Furaldehyde

This protocol is based on an efficient method for the direct arylation of 2-furaldehyde.[1][4][5]

-

To a degassed mixture of palladium(II) chloride (0.05 eq), potassium acetate (2.0 eq), tetrabutylammonium bromide (1.0 eq), and tricyclohexylphosphine (0.1 eq) in DMF, add 2-furaldehyde (3.0 eq).

-

Heat the mixture to 110 °C.

-

Slowly add a solution of the aryl halide (1.0 eq) in DMF over a period of 10 hours using a syringe pump.

-

After the addition is complete, continue to stir the reaction at 110 °C for an additional 2-4 hours, monitoring by GC or LC-MS.

-

Cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Protocol 3: Organozinc (Negishi) Cross-Coupling

This protocol describes a general procedure for the Negishi coupling of 5-bromo-2-furaldehyde.[1][13]

-

Activate zinc dust (2.0 eq) by stirring with 1,2-dibromoethane in anhydrous THF under an inert atmosphere, followed by the addition of TMSCl.

-

To the activated zinc, add a solution of the aryl halide (1.1 eq) in THF and stir at room temperature until the formation of the arylzinc halide is complete (can be monitored by GC analysis of quenched aliquots).

-

In a separate flask, add 5-bromo-2-furaldehyde (1.0 eq) and a catalytic amount of Pd(dppf)Cl₂ (0.02-0.05 eq) in THF.

-

Transfer the freshly prepared arylzinc halide solution to the flask containing the furan derivative and catalyst via cannula.

-

Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

-

Purify the crude product by column chromatography.

Mandatory Visualization

Caption: Overview of common synthetic routes to 5-aryl-2-furaldehydes.

Caption: A logical workflow for troubleshooting low yields in synthesis.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis of 5-pyridyl-2-furaldehydes via palladium-catalyzed cross-coupling with triorganozincates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Regioselective Palladium-Catalyzed Arylation of 2-Furaldehyde [organic-chemistry.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Synthesis of Benzofuropyridines and Dibenzofurans by a Metalation/Negishi Cross-Coupling/SNAr Reaction Sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 10. reddit.com [reddit.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. 5-Substituted-2-furaldehydes: a synthetic protocol utilizing an organozinc route - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Removal of Palladium Catalyst from 5-(2,4-Dichlorophenyl)-2-furaldehyde

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of palladium catalysts from 5-(2,4-Dichlorophenyl)-2-furaldehyde and similar chemical compounds.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to remove palladium catalyst residues? A1: Palladium is a toxic heavy metal, and its residual amounts in active pharmaceutical ingredients (APIs) are strictly regulated by health authorities like the International Council for Harmonisation (ICH).[1][2][3] For orally administered drugs, the permitted daily exposure (PDE) is 100 µ g/day , which often translates to a concentration limit of 10 ppm in the final drug product.[3] Beyond toxicity concerns, residual palladium can also interfere with downstream chemical reactions or compromise the stability and efficacy of the final compound.[2]

Q2: What are the most common methods for removing palladium from a reaction mixture? A2: The primary methods for palladium removal can be broadly categorized as:

-

Adsorption: Using solid-supported materials with a high affinity for palladium, such as activated carbon or specialized metal scavengers.[4]

-

Filtration: Passing the reaction mixture through a filter aid like Celite® to remove heterogeneous catalysts (e.g., Pd/C) or precipitated palladium metal.[4][5]

-

Crystallization: Purifying the product through crystallization, which can leave palladium impurities in the mother liquor.[4]

-

Chromatography: Employing techniques like column chromatography to separate the desired compound from the palladium catalyst.[4][5]

-

Extraction: Using liquid-liquid extraction to partition the palladium catalyst into a separate phase from the product.[4][6]

Q3: How do I select the best palladium removal method for my experiment? A3: The optimal method depends on several factors, including the form of the palladium residue (homogeneous/dissolved or heterogeneous/solid), the nature of your product (solubility, stability), and the desired level of purity. A decision-making workflow can help guide your selection (see diagrams below). For heterogeneous catalysts like Pd/C, simple filtration through Celite is often the first step.[5][7] For soluble palladium species, methods like scavenging, treatment with activated carbon, or chromatography are necessary.[4][8]

Q4: What are palladium scavengers and how do they work? A4: Palladium scavengers are materials, often silica-based or polymer-based, that are functionalized with groups having a high affinity for palladium, such as thiols, amines, or trimercaptotriazine (TMT).[4][9][10] These scavengers act through chemisorption, where the functional groups bind to the palladium, effectively removing it from the solution.[2] The solid-supported scavenger is then easily removed by filtration.[11]

Q5: What is Celite and how does it aid in palladium removal? A5: Celite is a diatomaceous earth that is commonly used as a filter aid. For palladium removal, it is particularly effective for filtering out heterogeneous catalysts like palladium on carbon (Pd/C) and insoluble palladium black that may form during a reaction.[3][5][8] A pad of Celite provides a porous medium that traps fine solid particles which might otherwise pass through standard filter paper.[5]

Troubleshooting Guide

This guide addresses common issues encountered during the removal of palladium from this compound and offers step-by-step solutions.